molecular formula C12H15Cl2NO5S B1683590 Racephenicol CAS No. 19934-71-5

Racephenicol

Cat. No. B1683590
CAS RN: 19934-71-5
M. Wt: 356.2 g/mol
InChI Key: OTVAEFIXJLOWRX-UWVGGRQHSA-N
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Description

Racephenicol is a compound used for bacterial infections . It is also known as GLITISOL .


Molecular Structure Analysis

Racephenicol has a molecular formula of C12H15Cl2NO5S and a molecular weight of 356.222 . The structure of a molecule can be analyzed using various techniques such as molecular dynamics simulations and molecular structure similarity analysis .


Physical And Chemical Properties Analysis

Racephenicol’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 695.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 79.8±0.4 cm3, a polar surface area of 112 Å2, and a molar volume of 238.8±3.0 cm3 .

Scientific Research Applications

Chiral Drug Efficacy and Safety

Research on racemic mixtures and their enantiomers, such as the studies on methylphenidate, phenibut, and epinephrine, highlights the importance of understanding the differential effects of drug isomers on pharmacodynamics and pharmacokinetics. For instance, studies have shown that specific enantiomers of a drug can exhibit different levels of efficacy and safety profiles, impacting clinical outcomes and treatment strategies (Sun et al., 2004); (Dambrova et al., 2008).

Pharmacological Activity of Enantiomers

The pharmacological activity of racemic drugs and their enantiomers has been a focus of research, with studies exploring how these compounds interact with biological receptors and enzymes. For example, research into the enantiomers of phenibut and methylphenidate provides insights into their mechanisms of action, including receptor binding affinity and enzymatic activity, which can inform the development of more targeted and effective treatments (Bartl et al., 2017).

Stereospecific Assessments for Drug Bioequivalence

Studies on the bioequivalence of racemic drugs and their enantiomers emphasize the need for stereospecific assessments in evaluating drug formulations. This research contributes to the understanding of how different formulations of a drug can affect its bioavailability and therapeutic efficacy, with implications for drug development and regulatory approval processes (Teo et al., 2004).

Impact on Environmental Persistence and Toxicity

Research into the environmental persistence and photodegradation of phenicol antibiotics, such as thiamphenicol and florfenicol, explores the impact of light sources and water constituents on the degradation of these compounds. This work is critical for assessing the environmental fate and potential toxicity of pharmaceuticals, informing environmental safety and public health policies (Ge et al., 2009).

properties

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVAEFIXJLOWRX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401033713, DTXSID501333049
Record name Racephenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiamphenicol epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racephenicol

CAS RN

19934-71-5, 847-25-6
Record name WIN 5063-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racephenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiamphenicol epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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